(2-Methoxy-6-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine
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Overview
Description
(2-Methoxy-6-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group at the 2-position, a trifluoromethyl group at the 6-position, and a methylamine group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-6-trifluoromethyl-pyridine.
Functional Group Introduction:
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-6-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(2-Methoxy-6-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Methoxy-6-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-trifluoromethyl-pyridine: Lacks the methylamine group.
(2-Methoxy-6-trifluoromethyl-pyridin-3-yl)methanol: Contains a hydroxyl group instead of a methylamine group.
(2-Methoxy-6-trifluoromethyl-pyridin-3-yl)boronic acid: Contains a boronic acid group instead of a methylamine group.
Uniqueness
(2-Methoxy-6-trifluoromethyl-pyridin-3-ylmethyl)-methyl-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
944900-21-4 |
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Molecular Formula |
C9H11F3N2O |
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1-[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C9H11F3N2O/c1-13-5-6-3-4-7(9(10,11)12)14-8(6)15-2/h3-4,13H,5H2,1-2H3 |
InChI Key |
RYGOKJBMMJYZQU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(N=C(C=C1)C(F)(F)F)OC |
Origin of Product |
United States |
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